molecular formula C13H19Cl2NO3 B267816 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol

2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol

Cat. No. B267816
M. Wt: 308.2 g/mol
InChI Key: BSGSHRKPQDJYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol, also known as DEEBE, is a chemical compound with potential applications in scientific research. DEEBE is a derivative of benzylamine and is a member of the family of β-adrenergic receptor agonists. In

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol involves its binding to β-adrenergic receptors, which are G protein-coupled receptors that play a role in various physiological processes. Upon binding, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol activates the receptors, leading to downstream signaling events that result in various physiological effects.
Biochemical and Physiological Effects:
2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and contractility, making it a potential tool for studying the role of β-adrenergic receptors in cardiac function. Additionally, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to increase glucose uptake and metabolism, making it a potential tool for studying the role of β-adrenergic receptors in glucose metabolism. Finally, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to increase thermogenesis, making it a potential tool for studying the role of β-adrenergic receptors in energy metabolism.

Advantages and Limitations for Lab Experiments

2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has several advantages for lab experiments. It is a potent and selective β-adrenergic receptor agonist, making it a useful tool for studying the role of these receptors in various physiological processes. Additionally, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol is stable and can be easily synthesized in the lab.
However, there are also limitations to using 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol in lab experiments. It has been shown to have some off-target effects, and its effects on different β-adrenergic receptor subtypes are not well understood. Additionally, its effects may vary depending on the experimental conditions and the species being studied.

Future Directions

There are several future directions for research on 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol. One area of interest is the role of β-adrenergic receptors in metabolic diseases such as diabetes and obesity. 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol could be used to study the effects of β-adrenergic receptor activation on glucose metabolism and energy expenditure in these conditions.
Another area of interest is the development of more selective β-adrenergic receptor agonists. 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has some off-target effects, and developing more selective compounds could help to better understand the role of β-adrenergic receptors in various physiological processes.
Finally, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol could be used in combination with other compounds to study the interactions between different signaling pathways. For example, it could be used in combination with insulin to study the effects of β-adrenergic receptor activation on insulin signaling and glucose metabolism.
Conclusion:
In conclusion, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol is a useful tool for studying the role of β-adrenergic receptors in various physiological processes and has potential applications in the study of metabolic diseases and the development of more selective β-adrenergic receptor agonists.

Synthesis Methods

The synthesis of 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol involves the reaction of 3,5-dichloro-4-ethoxybenzylamine with 2-chloroethanol in the presence of a base. The reaction yields 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol as a white solid with a melting point of 99-101°C. The purity of 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol can be confirmed using NMR and HPLC techniques.

Scientific Research Applications

2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has been studied for its potential applications in scientific research. It has been shown to activate β-adrenergic receptors in vitro and in vivo, making it a potential tool for studying the role of these receptors in various physiological processes. Additionally, 2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol has been used to study the effects of β-adrenergic receptor activation on cardiac function, glucose metabolism, and thermogenesis.

properties

Product Name

2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol

Molecular Formula

C13H19Cl2NO3

Molecular Weight

308.2 g/mol

IUPAC Name

2-[2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C13H19Cl2NO3/c1-2-19-13-11(14)7-10(8-12(13)15)9-16-3-5-18-6-4-17/h7-8,16-17H,2-6,9H2,1H3

InChI Key

BSGSHRKPQDJYGK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCOCCO)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCOCCO)Cl

Origin of Product

United States

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